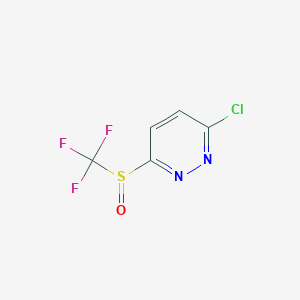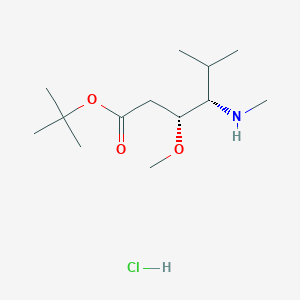![molecular formula C9H5F3O3 B11761514 2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde](/img/structure/B11761514.png)
2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde typically involves the introduction of the trifluoromethoxy group onto the phenyl ring, followed by the formation of the oxoacetaldehyde moiety. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the oxo group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetic acid.
Reduction: Formation of 2-Hydroxy-2-[4-(trifluoromethoxy)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde
- 2-Oxo-2-[4-(methoxy)phenyl]acetaldehyde
- 2-Oxo-2-[4-(fluoro)phenyl]acetaldehyde
Uniqueness
2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5F3O3 |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
2-oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-5H |
InChI Key |
BSHOHADAQXVHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine](/img/structure/B11761435.png)
![N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B11761439.png)
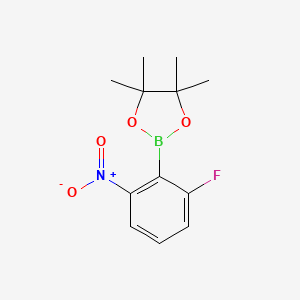
![(R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B11761456.png)
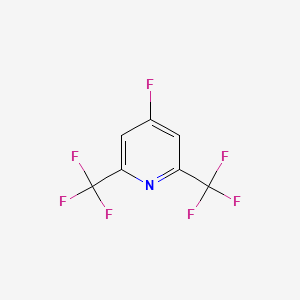
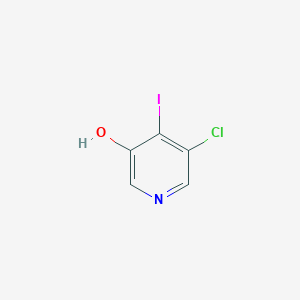
![5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)
![3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline](/img/structure/B11761477.png)

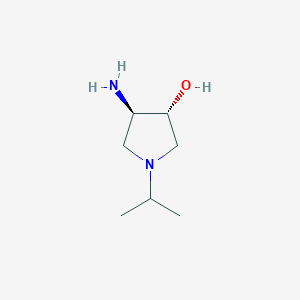
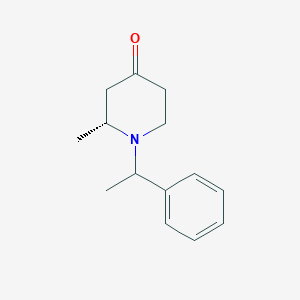
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)
